molecular formula C26H28O7 B14959709 10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14959709
M. Wt: 452.5 g/mol
InChI Key: RLLRBTGQYHYMIO-UHFFFAOYSA-N
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Description

10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. This compound is characterized by its unique structure, which includes a pyranochromene core substituted with butyl, methyl, and trimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common method involves the use of phloroglucinol as the starting material. The synthetic route includes the following steps:

    Condensation Reaction: Phloroglucinol is reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base such as triethylamine. This step forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst to form the pyranochromene core.

    Substitution: The pyranochromene core is then subjected to substitution reactions to introduce the butyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory and antimicrobial activities are attributed to its ability to modulate inflammatory pathways and inhibit microbial growth.

Comparison with Similar Compounds

10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can be compared with other pyranochromene derivatives, such as:

    5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Similar structure but different substituents, leading to variations in biological activity.

    3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Contains a phenyl group instead of a butyl group, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H28O7

Molecular Weight

452.5 g/mol

IUPAC Name

10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C26H28O7/c1-6-7-8-15-12-21(28)32-20-11-14(2)22-17(27)13-19(33-26(22)23(15)20)16-9-10-18(29-3)25(31-5)24(16)30-4/h9-12,19H,6-8,13H2,1-5H3

InChI Key

RLLRBTGQYHYMIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

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